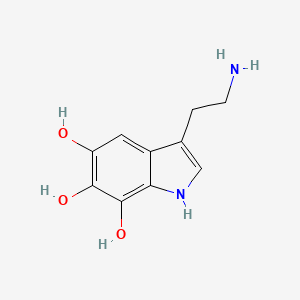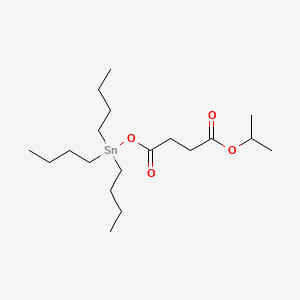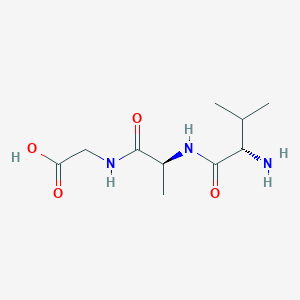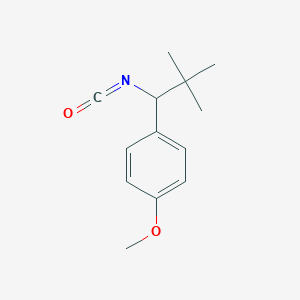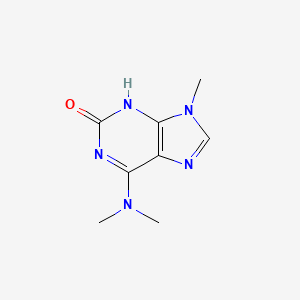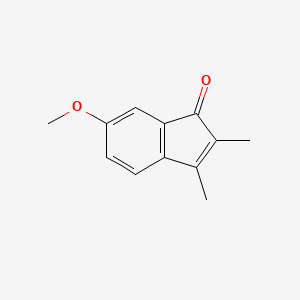![molecular formula C15H17O4P B14635161 Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate CAS No. 52344-45-3](/img/structure/B14635161.png)
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate typically involves the reaction of naphthalene derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind to the active site of enzymes and inhibit their activity . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate include:
- Dimethyl [3-(phenyl)-2-oxopropyl]phosphonate
- Dimethyl [3-(2-naphthyl)-2-oxopropyl]phosphonate
- Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate
Uniqueness
What sets this compound apart from similar compounds is the presence of the naphthalene ring, which can enhance its binding affinity to certain molecular targets and provide unique electronic properties . This makes it particularly useful in applications where specific interactions with aromatic systems are desired .
Eigenschaften
CAS-Nummer |
52344-45-3 |
|---|---|
Molekularformel |
C15H17O4P |
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-naphthalen-1-ylpropan-2-one |
InChI |
InChI=1S/C15H17O4P/c1-18-20(17,19-2)11-14(16)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
YPUHNTOGIUQPSV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)CC1=CC=CC2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


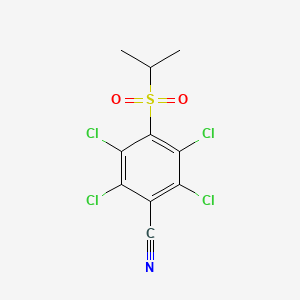
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

